Lipophilicity Reduction: XLogP3 Comparison of Target Compound vs. Aromatic Analog (CAS 1629-26-1)
The target compound exhibits a computed XLogP3 of 3.2, which is 1.2 log units lower than that of its fully aromatic analog 2-(4-fluorophenyl)-1,3-benzothiazole (CAS 1629-26-1, XLogP3 = 4.4) [1]. This difference arises from the partial saturation of the benzothiazole ring system and the presence of the ketone at the 4-position, which introduces polarity absent in the aromatic congener. In drug discovery contexts, each 1-unit logP reduction is generally associated with improved aqueous solubility and reduced nonspecific protein binding, making the tetrahydro derivative a more tractable starting point for lead optimization .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 2-(4-Fluorophenyl)-1,3-benzothiazole (CAS 1629-26-1): XLogP3 = 4.4 |
| Quantified Difference | ΔXLogP3 = −1.2 (target compound is 1.2 log units less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15); Aladdin Scientific database |
Why This Matters
For procurement decisions in lead optimization programs, the 1.2 log unit reduction in lipophilicity directly supports improved developability profiles including aqueous solubility and reduced off-target binding risk.
- [1] PubChem Compound Summary. CID 64975256, 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one. Property: XLogP3-AA = 3.2. National Center for Biotechnology Information. View Source
